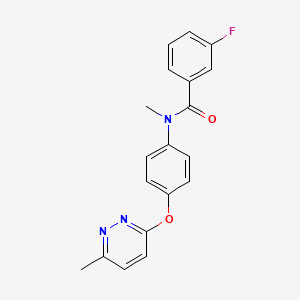
3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and high selectivity towards cancer cells. It has been found to have minimal effects on normal cells, thereby reducing the risk of side effects. This compound has also been found to exhibit anti-inflammatory and anti-angiogenic properties, which may further contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various types of cancer cells, making it a promising candidate for further research. However, the limitations of this compound include its low solubility in water and its high cost of synthesis.
Orientations Futures
There are several future directions that can be explored in the research of 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide. One of the major directions is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the development of new formulations of this compound to improve its solubility and bioavailability. Further research can also be conducted to explore the potential applications of this compound in other fields such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been reported in various research papers. One of the most common methods involves the reaction of 3-fluoro-4-nitrobenzoic acid with 6-methyl-3-pyridazinecarboxylic acid in the presence of thionyl chloride. The resulting compound is then reacted with N-methyl-4-aminophenol in the presence of a base to yield the final product.
Applications De Recherche Scientifique
3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been extensively studied for its potential applications in various fields. One of the major scientific research applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Propriétés
IUPAC Name |
3-fluoro-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13-6-11-18(22-21-13)25-17-9-7-16(8-10-17)23(2)19(24)14-4-3-5-15(20)12-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVOZKLQYZNBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



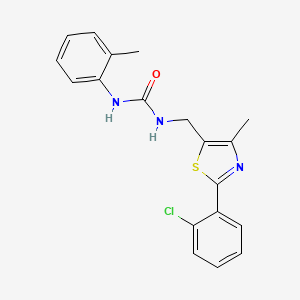
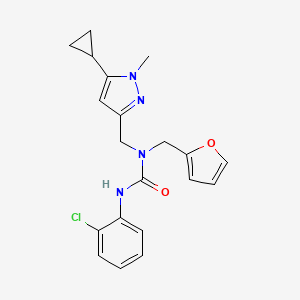
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2882964.png)
![3-[(3-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2882965.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2882967.png)


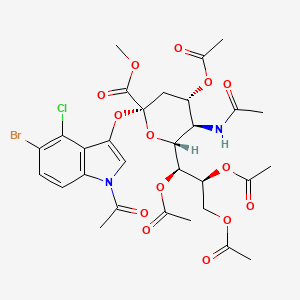
![Methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2882975.png)
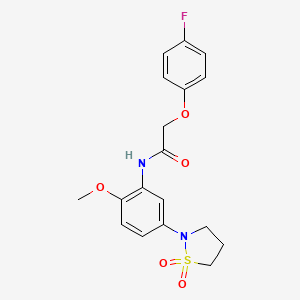
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/no-structure.png)
![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882980.png)